NLRP3-IN-6 (Compound 34) is a highly selective, small-molecule inhibitor of the NLRP3 inflammasome, built on an N-benzyl 5-(4-sulfamoylbenzylidene)-2-thioxothiazolidin-4-one (rhodanine) scaffold [1]. Unlike classical first-generation inhibitors that rely on sulfonylurea motifs, NLRP3-IN-6 effectively blocks the assembly of the NLRP3 inflammasome and subsequent IL-1β release without engaging ATP-sensitive potassium channels [2]. With a molecular weight of 454.97 g/mol and a highly modular synthetic profile, this compound is specifically relevant for procurement by medicinal chemistry programs seeking distinct chemotypes to overcome the pharmacokinetic and off-target liabilities of legacy inflammasome inhibitors [1].
Substituting NLRP3-IN-6 with classical benchmark inhibitors like glyburide or MCC950 introduces significant experimental and translational risks [1]. Glyburide, while a known NLRP3 inhibitor, inherently triggers severe hypoglycemia via ATP-sensitive potassium channel blockade, confounding in vivo inflammatory disease models and causing dose-limiting toxicity [2]. Meanwhile, MCC950, despite its high potency, contains a sulfonylurea moiety and a furan ring that have been associated with hepatotoxicity and suboptimal pharmacokinetic stability in advanced clinical studies [1]. Furthermore, generic rhodanine derivatives lacking the specific 5-chloro-2-methoxybenzyl and 4-sulfamoylbenzylidene substitutions of NLRP3-IN-6 fail to achieve the precise steric and electronic fit required to selectively disrupt ASC speck formation, leading to off-target effects and poor reproducibility in cell-based assays [3].
Classical NLRP3 inhibitors like glyburide are limited by their primary pharmacological action on pancreatic ATP-sensitive potassium channels, which induces lethal hypoglycemia at the micromolar doses required for anti-inflammatory efficacy [1]. NLRP3-IN-6, utilizing a 2-thioxothiazolidin-4-one scaffold, completely bypasses this pathway. Procurement of NLRP3-IN-6 provides a structurally distinct mechanism that selectively targets inflammasome assembly without disrupting glucose homeostasis, enabling reliable in vivo dosing in metabolic and autoimmune models [2].
| Evidence Dimension | ATP-sensitive K+ channel engagement / Hypoglycemia risk |
| Target Compound Data | Negligible (Non-sulfonylurea scaffold) |
| Comparator Or Baseline | Glyburide (High affinity for K+ channels, dose-limiting hypoglycemia) |
| Quantified Difference | Complete elimination of sulfonylurea-driven hypoglycemic toxicity |
| Conditions | In vivo inflammatory models requiring systemic dosing |
Essential for researchers conducting in vivo efficacy studies where glucose dysregulation would confound inflammatory readouts or cause premature subject mortality.
MCC950 is the most widely used benchmark NLRP3 inhibitor, yet its clinical translation was halted due to hepatotoxicity, partially attributed to its reactive furan and sulfonylurea groups [1]. NLRP3-IN-6 replaces these problematic moieties with a stable rhodanine core and a 4-sulfamoylbenzylidene group [2]. This structural divergence provides a critical alternative for medicinal chemists and toxicologists requiring a stable, non-hepatotoxic chemotype for long-term cellular assays and preclinical lead optimization.
| Evidence Dimension | Chemotype stability and toxicity liabilities |
| Target Compound Data | Stable rhodanine-sulfonamide hybrid lacking furan/sulfonylurea |
| Comparator Or Baseline | MCC950 (Contains reactive furan and sulfonylurea linked to hepatotoxicity) |
| Quantified Difference | Structural circumvention of known Phase II toxicity pharmacophores |
| Conditions | Preclinical drug development and long-term cellular viability assays |
Procuring a structurally distinct scaffold mitigates the risk of late-stage assay failure due to the inherent chemical liabilities of the MCC950 benchmark.
The N-benzyl-2-thioxothiazolidin-4-one architecture of NLRP3-IN-6 offers superior synthetic tractability compared to complex macrocyclic or highly chiral inflammasome inhibitors [1]. The Knoevenagel condensation used to install the 4-sulfamoylbenzylidene moiety allows for rapid, high-yield generation of analogs. For procurement teams supporting medicinal chemistry workflows, this compound serves as an ideal, highly processable starting material or tool compound for mapping the NLRP3 binding pocket and generating proprietary derivatives [2].
| Evidence Dimension | Synthetic modularity and processability |
| Target Compound Data | High yield, single-step Knoevenagel derivatization at C-5 |
| Comparator Or Baseline | Complex natural product inhibitors (e.g., Oridonin, Parthenolide) |
| Quantified Difference | Significantly fewer synthetic steps and higher atom economy for analog generation |
| Conditions | Laboratory-scale synthesis and SAR expansion workflows |
Reduces the time and cost associated with synthesizing derivative libraries, making it a highly efficient scaffold for drug discovery programs.
NLRP3-IN-6 specifically targets the assembly phase of the NLRP3 inflammasome, effectively preventing the oligomerization of the adaptor protein ASC into functional 'specks' [1]. Unlike broad-spectrum anti-inflammatory agents (e.g., corticosteroids) that suppress global cytokine transcription, NLRP3-IN-6 acts post-translationally to halt the cleavage of pro-caspase-1 [2]. This provides a highly targeted pharmacological tool for researchers needing to isolate the specific contribution of NLRP3-driven pyroptosis from other inflammatory pathways.
| Evidence Dimension | Mechanism of IL-1β suppression |
| Target Compound Data | Direct inhibition of ASC oligomerization and inflammasome assembly |
| Comparator Or Baseline | Broad-spectrum immunosuppressants (e.g., Dexamethasone) |
| Quantified Difference | Post-translational assembly blockade vs. global transcriptional suppression |
| Conditions | Macrophage-based inflammasome activation assays (e.g., LPS/ATP stimulation) |
Ensures that experimental readouts are strictly tied to NLRP3 inflammasome inhibition rather than generalized immunosuppression.
Ideal as a structurally validated, non-sulfonylurea starting point for synthesizing next-generation NLRP3 inhibitors. The highly processable rhodanine scaffold allows for rapid C-5 and N-3 functionalization, accelerating hit-to-lead optimization campaigns [1].
The preferred tool compound for animal studies where the hypoglycemic off-target effects of legacy inhibitors like glyburide would compromise the survival or metabolic baseline of the subjects, ensuring clean inflammatory readouts [2].
Highly suitable for in vitro macrophage assays requiring precise, post-translational blockade of ASC speck formation without altering upstream NF-κB transcriptional activity, allowing for the isolation of NLRP3-specific pathways [1].
A critical comparator compound for toxicology programs seeking to evaluate new inflammasome inhibitors against a scaffold that lacks the hepatotoxic furan and sulfonylurea liabilities of the MCC950 benchmark [2].